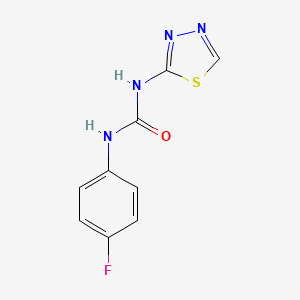![molecular formula C20H20FN5O2 B12246212 3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12246212.png)
3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is an organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a fluorophenyl group, an imidazole ring, and a pyrrolidine moiety, all connected to a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Imidazole Ring: The imidazole ring can be synthesized separately and then attached to the pyridazine core through a coupling reaction.
Incorporation of the Pyrrolidine Moiety: The pyrrolidine moiety can be introduced via a nucleophilic substitution reaction, followed by the formation of the methoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted imidazole rings.
Scientific Research Applications
3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
- 3-(3-bromophenyl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
Uniqueness
3-(3-fluorophenyl)-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C20H20FN5O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]-(1-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C20H20FN5O2/c1-25-11-18(22-13-25)20(27)26-8-7-14(10-26)12-28-19-6-5-17(23-24-19)15-3-2-4-16(21)9-15/h2-6,9,11,13-14H,7-8,10,12H2,1H3 |
InChI Key |
JRBHQGIFLQACMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12246148.png)
![2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine](/img/structure/B12246149.png)
![1-{4-[(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione](/img/structure/B12246158.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-6-phenyl-1,3-diazinan-2-yl)sulfanyl]acetamide](/img/structure/B12246165.png)
![2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12246172.png)
![4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12246174.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-phenylpiperazine](/img/structure/B12246180.png)
![4-Ethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12246181.png)
![4-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12246186.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide](/img/structure/B12246189.png)

![6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B12246205.png)
![N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12246207.png)
![6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine](/img/structure/B12246221.png)
